molecular formula C21H19N3O4S B2881480 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251577-99-7

4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2881480
CAS No.: 1251577-99-7
M. Wt: 409.46
InChI Key: ZXBPLZRSSTUKFT-UHFFFAOYSA-N
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Description

The compound 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-thiadiazine dioxide family, characterized by a pyrido-thiadiazine core with sulfone and ketone functionalities. Its structure features a 3-methoxyphenyl group at position 4 and a 4-methylbenzyl substituent at position 2.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-15-8-10-16(11-9-15)14-23-21(25)24(17-5-3-6-18(13-17)28-2)20-19(29(23,26)27)7-4-12-22-20/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBPLZRSSTUKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzyl halides, and thiadiazine precursors. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyridothiadiazines have shown potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar properties, making it a candidate for drug development.

Medicine

In medicine, compounds like 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide could be explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their differences:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features
Target Compound C₂₄H₂₁N₃O₄S¹ 3-methoxyphenyl (4), 4-methylbenzyl (2) ~455.5 g/mol² Pyrido-thiadiazine core; electron-rich due to methoxy group
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide C₁₃H₁₀FN₃O₃S 4-fluoro-3-methylphenyl (4) 307.3 g/mol Smaller substituents; fluorine enhances electronegativity
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one C₂₁H₁₆ClN₂O₄S 4-chlorophenylmethyl (4), 4-methoxyphenyl (2) 427.9 g/mol Benzothiadiazine core; chloro group increases hydrophobicity
4-(3-Methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide C₂₂H₂₀N₂O₃S 3-methylbenzyl (4), p-tolyl (2) 392.5 g/mol Benzo-thiadiazine core; methyl groups enhance lipophilicity

¹Inferred from analogs; ²Estimated based on structural complexity.

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group donates electrons via resonance, contrasting with the fluoro () and chloro () substituents in analogs, which withdraw electrons. This difference may alter binding affinities in biological targets .
  • Steric Bulk : The 4-methylbenzyl group in the target compound introduces greater steric hindrance compared to smaller substituents like the 4-fluoro-3-methylphenyl group in . This could reduce metabolic degradation but may also limit membrane permeability .

Structural Characterization

Crystallographic tools like SHELX () and ORTEP () are widely used to determine the 3D structures of such compounds. These methods confirm substituent positions and hydrogen-bonding patterns, critical for understanding interactions in biological systems .

Research Findings and Gaps

  • Activity Data : reports plant-growth promotion in triazole analogs, but the target compound’s biological activity remains unstudied .
  • Computational Predictions : The pyrido-thiadiazine core may exhibit π-π stacking interactions in protein binding sites, similar to benzothiadiazines in .

Biological Activity

The compound 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide represents a novel class of heterocyclic compounds with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N3O3SC_{13}H_{11}N_{3}O_{3}S with a molecular weight of 289.31 g/mol. The structure features a pyrido-thiadiazin core that contributes to its biological properties.

Biological Activity Overview

Research has shown that compounds with similar structures exhibit various biological activities, including:

  • Antibacterial Activity : Many derivatives of thiadiazine compounds have demonstrated significant antibacterial effects.
  • Enzyme Inhibition : These compounds often act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Potential : Some studies suggest that these compounds may have anticancer properties.

Antibacterial Activity

A study examined the antibacterial properties of several thiadiazine derivatives against common bacterial strains. The results indicated that the compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through various assays. Notably, it showed promising results in inhibiting urease and AChE.

Acetylcholinesterase Inhibition

The inhibitory effect on AChE was measured using a spectrophotometric method. The compound demonstrated significant inhibition compared to standard inhibitors.

CompoundIC50 (µM)
4-(3-Methoxyphenyl)...2.14 ± 0.003
Standard (Eserine)0.5

Urease Inhibition

The compound also exhibited strong urease inhibition, which is crucial for treating conditions like kidney stones.

CompoundIC50 (µM)
4-(3-Methoxyphenyl)...1.21 ± 0.005
Standard (Thiourea)21.25 ± 0.15

Case Studies

Several case studies have explored the pharmacological effects of thiadiazine derivatives:

  • Anticancer Activity : A study highlighted the anticancer potential of related compounds in vitro against various cancer cell lines, suggesting that modifications to the thiadiazine core could enhance efficacy.
  • Anti-inflammatory Effects : Another case study reported that derivatives showed significant anti-inflammatory activity in animal models, indicating potential for therapeutic applications in inflammatory diseases.

Q & A

Q. What are the critical steps and considerations in synthesizing this compound?

The synthesis involves multi-step reactions, starting with precursor functionalization. Key steps include:

  • Substituent introduction : The 3-methoxyphenyl and 4-methylbenzyl groups are introduced via nucleophilic substitution or coupling reactions under inert atmospheres .
  • Cyclization : Formation of the pyridothiadiazine core requires precise temperature control (e.g., 80–100°C) and catalysts like Pd(II) for cross-coupling .
  • Oxidation : The sulfone group is introduced using hydrogen peroxide or other oxidizing agents in polar aprotic solvents (e.g., DMSO) . Yield optimization relies on solvent purity (e.g., anhydrous THF) and stoichiometric ratios .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and core structure integrity. Aromatic protons in the 6.5–8.5 ppm range indicate methoxyphenyl and methylbenzyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₁₉N₃O₄S) and detects isotopic patterns for sulfur .
  • X-ray Crystallography : Resolves stereochemical ambiguities; similar compounds (e.g., pyridothiadiazine derivatives) show planar heterocyclic cores with substituent-dependent dihedral angles .

Q. What common chemical reactions does this compound undergo?

  • Electrophilic Substitution : The electron-rich aromatic rings react with nitrating or halogenating agents (e.g., HNO₃/H₂SO₄) at meta/para positions .
  • Reduction : The sulfone group can be reduced to sulfide using NaBH₄/CuCl, altering bioactivity .
  • Functional Group Modifications : Methoxy groups undergo demethylation with BBr₃ to yield hydroxyl derivatives for SAR studies .

Q. How is initial biological activity screening conducted for this compound?

  • In Vitro Assays : Enzymatic inhibition (e.g., kinase or protease assays) at µM concentrations using fluorescence-based readouts .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Solubility Studies : Measured in PBS/DMSO mixtures to guide dosing in in vivo models .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in sulfonation steps?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) to stabilize intermediates .
  • Catalyst Selection : Compare Pd(OAc)₂ vs. Cu(I) for coupling efficiency; Pd-based catalysts improve regioselectivity in pyridothiadiazine formation .
  • In Situ Monitoring : Use FT-IR to track sulfone group formation (S=O peaks at 1150–1300 cm⁻¹) and adjust reaction times .

Q. How can contradictory biological activity data across studies be reconciled?

  • Structural Confirmation : Re-analyze batch purity via HPLC; impurities >2% can skew activity .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
  • Meta-Analysis : Compare substituent effects—e.g., 4-methylbenzyl vs. 4-fluorophenyl analogs show differing binding affinities in docking studies .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

  • Molecular Docking : The pyridothiadiazine core occupies hydrophobic pockets in kinase domains (e.g., EGFR), while methoxyphenyl groups form π-π interactions with tyrosine residues .
  • Kinetic Studies : Stopped-flow spectroscopy reveals slow-binding inhibition (Kᵢ = 0.5 µM) due to conformational changes in the target enzyme .

Q. Which computational methods predict the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to identify electrophilic sites (e.g., sulfur atoms in the thiadiazine ring) .
  • Molecular Dynamics (MD) : Simulates aqueous solubility and membrane permeability based on logP values (~2.5) .

Q. How can researchers design analogs to explore structure-activity relationships (SAR)?

  • Substituent Libraries : Synthesize derivatives with halogens (Cl, F) or bulkier groups (e.g., tert-butyl) at the 3-methoxyphenyl position to assess steric effects .
  • Bioisosteric Replacement : Replace the sulfone group with carbonyl or phosphonate moieties to modulate electronic properties .

Q. What strategies address low solubility in pharmacological assays?

  • Prodrug Design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion and cellular uptake .

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